3-(3,4-Dimethoxyphenyl)propanamide
Overview
Description
3-(3,4-Dimethoxyphenyl)propanamide is an organic compound characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 4, and an amide group attached to a propyl chain
Synthetic Routes and Reaction Conditions:
Starting from 3-(3,4-Dimethoxyphenyl)propanoic Acid:
The compound can be synthesized by converting 3-(3,4-dimethoxyphenyl)propanoic acid into its corresponding amide. This involves reacting the acid with ammonia or an amine under dehydration conditions.
Reaction conditions typically include heating the reactants in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods:
On an industrial scale, the synthesis may involve catalytic hydrogenation of the corresponding acid chloride derived from 3-(3,4-dimethoxyphenyl)propanoic acid.
The reaction is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, typically at the benzylic position, leading to the formation of corresponding carboxylic acids or ketones.
Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction:
Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution:
Nucleophilic substitution reactions can occur at the amide nitrogen, replacing the amide group with other nucleophiles.
Reagents such as alkyl halides and amines are commonly used.
Major Products Formed:
Oxidation: 3-(3,4-Dimethoxyphenyl)propionic acid or 3-(3,4-dimethoxyphenyl)propanal.
Reduction: 3-(3,4-Dimethoxyphenyl)propylamine.
Substitution: Various substituted amides or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry:
It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
It is used in the study of amide chemistry and the development of new synthetic methodologies.
Biology:
The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
It is used in the study of enzyme inhibition and receptor binding assays.
Medicine:
Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.
It is evaluated for its anti-inflammatory and analgesic properties.
Industry:
The compound is used in the production of pharmaceuticals and agrochemicals.
It is also employed in the development of new materials and polymers.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and neurotransmission.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanamide is compared with other similar compounds to highlight its uniqueness:
3-(3,4-Dimethoxyphenyl)propanoic Acid: Similar structure but lacks the amide group, leading to different chemical reactivity and biological activity.
3-(3,4-Dimethoxyphenyl)propylamine: Contains an amine group instead of an amide, resulting in different pharmacological properties.
3-(3,4-Dimethoxyphenyl)propanal:
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEASCHYTXEXMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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